

IUPAC name and CAS number for 3-Hydroxy-5-methylbenzamide

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Compound of Interest

Compound Name: 3-Hydroxy-5-methylbenzamide

Cat. No.: B15229242

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Technical Guide: 3-Hydroxy-5-methylbenzamide

This technical guide provides a comprehensive overview of **3-Hydroxy-5-methylbenzamide**, including its chemical identity, physicochemical properties, a postulated synthesis protocol, and a proposed workflow for biological activity screening. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identification and Properties

3-Hydroxy-5-methylbenzamide is a substituted aromatic amide. Its core structure consists of a benzene ring substituted with a hydroxyl group, a methyl group, and a carboxamide group at positions 3, 5, and 1, respectively.

Table 1: Physicochemical Data for **3-Hydroxy-5-methylbenzamide**

Property	Value	Source
IUPAC Name	3-hydroxy-5-methylbenzamide	[1]
CAS Number	1243289-99-7	[1]
Molecular Formula	C ₈ H ₉ NO ₂	[1]
Molecular Weight	151.16 g/mol	[1]
Canonical SMILES	<chem>CC1=CC(=CC(=C1)O)C(=O)N</chem>	[1]
InChI Key	RQYMESHCRVFXSO-UHFFFAOYSA-N	[1]
XLogP3	0.8	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	1	[1]
Exact Mass	151.063328530 Da	[1]
Monoisotopic Mass	151.063328530 Da	[1]
Topological Polar Surface Area	63.3 Å ²	[1]
Heavy Atom Count	11	[1]

Experimental Protocols

While specific literature detailing the synthesis of **3-Hydroxy-5-methylbenzamide** is not readily available, a plausible synthetic route can be postulated based on established organic chemistry principles and synthesis of analogous compounds such as 3-hydroxy-5-methylbenzoic acid.[2] [3] The following protocol is a hypothetical multi-step synthesis starting from commercially available precursors.

2.1. Postulated Synthesis of **3-Hydroxy-5-methylbenzamide**

The proposed synthesis involves the conversion of 3-hydroxy-5-methylbenzoic acid to its corresponding amide.

Step 1: Synthesis of 3-Hydroxy-5-methylbenzoic acid

A potential precursor, 3-hydroxy-5-methylbenzoic acid, can be synthesized from 3-methyl-5-nitrobenzoic acid.^[2] The general procedure involves the reduction of the nitro group to an amino group, followed by diazotization and hydrolysis to the hydroxyl group.

Step 2: Amidation of 3-Hydroxy-5-methylbenzoic acid

The carboxylic acid can be converted to the amide via an acyl chloride intermediate.

- Materials: 3-hydroxy-5-methylbenzoic acid, thionyl chloride (SOCl_2), dichloromethane (DCM), ammonium hydroxide (NH_4OH), ice, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
- Procedure:
 - To a solution of 3-hydroxy-5-methylbenzoic acid in dry DCM, add thionyl chloride dropwise at 0 °C.
 - Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
 - Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-hydroxy-5-methylbenzoyl chloride.
 - Dissolve the crude acyl chloride in an inert solvent like diethyl ether and add it dropwise to a cooled, concentrated solution of ammonium hydroxide with vigorous stirring.
 - Continue stirring for 1-2 hours at room temperature.
 - Extract the aqueous layer with diethyl ether.
 - Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **3-Hydroxy-5-methylbenzamide**.
- Purify the crude product by recrystallization or column chromatography.

Potential Biological Activity and Screening

Benzamide derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory effects.[4][5][6][7][8] Therefore, it is plausible that **3-Hydroxy-5-methylbenzamide** may possess similar biological properties. A general workflow for screening its potential biological activity is outlined below.

3.1. Proposed Biological Screening Workflow

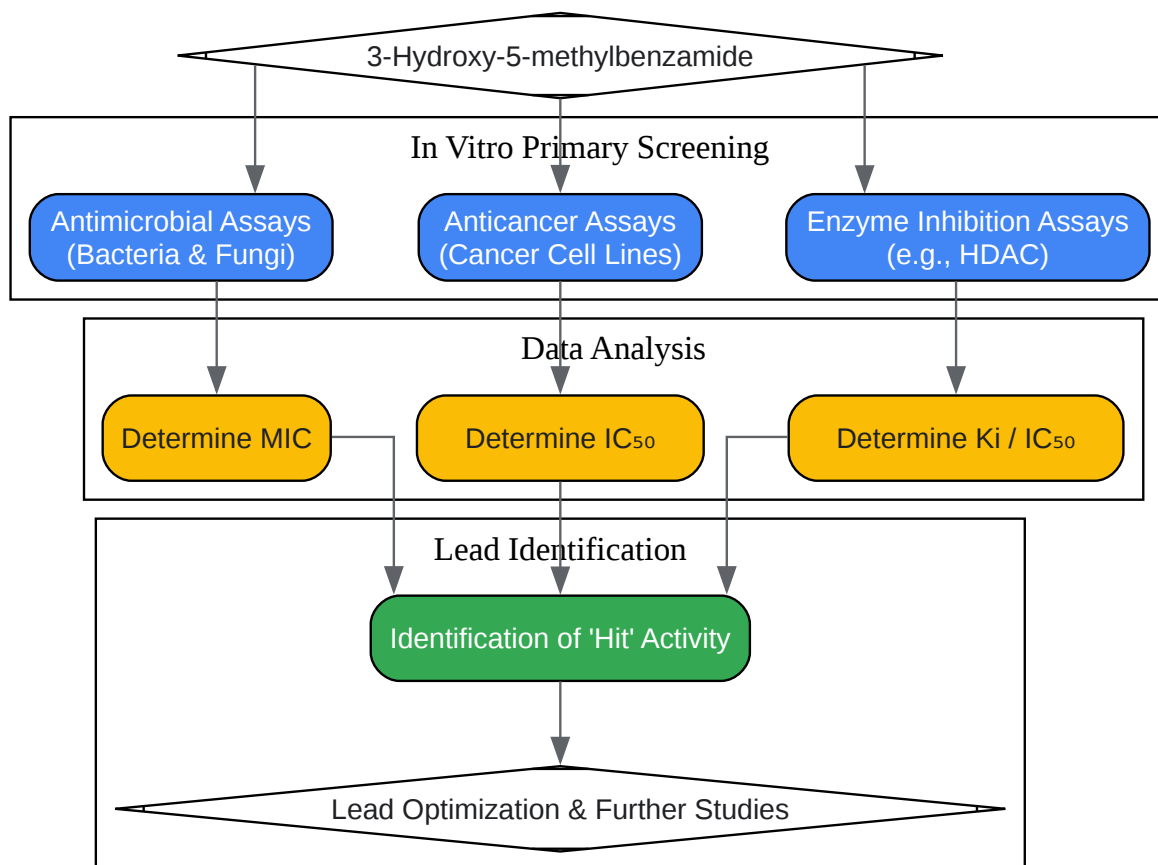
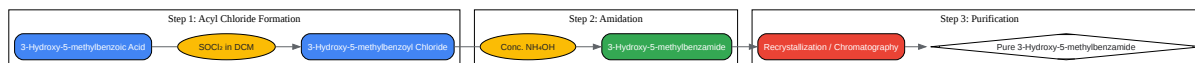
A primary screening of **3-Hydroxy-5-methylbenzamide** could involve a panel of in vitro assays to assess its potential as an antimicrobial, anticancer, and enzyme inhibitory agent.

- **Antimicrobial Activity:** The compound can be tested against a panel of pathogenic bacteria and fungi using methods like the broth microdilution assay to determine the minimum inhibitory concentration (MIC).
- **Anticancer Activity:** The cytotoxic effects of the compound can be evaluated against a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) using assays such as the MTT or SRB assay to determine the IC₅₀ value.
- **Enzyme Inhibition:** Based on the structural similarity to known inhibitors, the compound could be screened against specific enzymes. For instance, many benzamides are known to inhibit histone deacetylases (HDACs).[8]

Visualizations

4.1. Proposed Synthetic Pathway

The following diagram illustrates the proposed two-step synthesis of **3-Hydroxy-5-methylbenzamide** from 3-hydroxy-5-methylbenzoic acid.



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